7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-7-12-9-15(18(22)24-17(12)10-14)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVWIFLZJOTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Acetyl-8-methoxy-2H-chromen-2-one
The coumarin scaffold is synthesized via the Pechmann condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate. Piperidine catalyzes the reaction at room temperature, yielding 3-acetyl-8-methoxycoumarin in 94% yield after recrystallization from ethanol.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde | 10.00 g (65.76 mmol) | Electrophilic partner |
| Ethyl acetoacetate | 8.55 g (65.76 mmol) | Nucleophile |
| Piperidine | 5 drops | Catalyst |
| Solvent | None (neat) | Reaction medium |
Characterization Data
Bromination of the Acetyl Side Chain
α-Bromination of the acetyl group is achieved using copper(II) bromide in ethyl acetate. The reaction proceeds via radical intermediates, yielding 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one in 65% yield after purification.
Optimized Bromination Protocol
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Dissolve 3-acetyl-8-methoxycoumarin (13.5 g, 61.86 mmol) in chloroform.
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Add CuBr₂ (27.65 g, 123.8 mmol) suspended in ethyl acetate.
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Reflux at 80°C for 6 hr until HBr evolution ceases.
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Filter to remove CuBr, then concentrate the filtrate.
Critical Parameters
-
Solvent Ratio : Chloroform:ethyl acetate (1:2 v/v) minimizes side-product formation.
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Temperature Control : Exceeding 85°C leads to debromination.
Thiazole Ring Construction via Hantzsch Cyclization
Synthesis of 2-Aminothiazole Intermediate
The bromoacetylcoumarin reacts with thiourea in ethanol under reflux to form 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. This step exploits the nucleophilicity of the thiol group, with NH₃ neutralization driving the reaction to 80% yield.
Mechanistic Insights
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Nucleophilic Attack : Thiourea’s sulfur attacks the α-carbon of the bromoacetyl group.
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Cyclization : Intramolecular displacement of Br⁻ forms the thiazole ring.
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Aromatization : Loss of H₂O stabilizes the conjugated system.
Reaction Monitoring
Functionalization of the Thiazole Moiety
Introduction of Phenylamino Group
The 2-aminothiazole intermediate undergoes coupling with iodobenzene under Ullmann conditions to install the phenylamino group. Alternatively, aryl isocyanates may be used for direct amidation.
Ullmann Coupling Protocol
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 hr |
| Yield | 72% |
Side Reactions
Analytical Characterization and Validation
Spectroscopic Confirmation
-NMR (DMSO-d₆)
LC-MS Analysis
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Reported Methods
| Method | Yield (%) | Purity (HPLC) | Time (hr) |
|---|---|---|---|
| Hantzsch Cyclization | 80 | 98.5 | 6 |
| Ullmann Coupling | 72 | 97.2 | 24 |
| Direct Amidation | 68 | 96.8 | 18 |
Key findings:
-
Hantzsch cyclization offers superior yield and speed but requires strict temperature control.
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Ullmann coupling enables diverse aryl substitutions but demands expensive catalysts.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale trials (100 g batch) revealed challenges:
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Exothermic Bromination : Requires jacketed reactors for heat dissipation.
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Thiourea Handling : Solid thiourea addition must be gradual to prevent aggregation.
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Waste Streams : CuBr recovery systems reduce environmental impact.
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde | 120 |
| CuBr₂ | 85 |
| Thiourea | 40 |
| Total (per kg product) | 1,200 |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation
Oxidative transformation leading to quinones or other oxidized derivatives.
Reduction
Reduction of the thiazole ring under mild conditions.
Substitution
Nucleophilic substitutions primarily at the phenylamino position.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Nucleophiles like amines and halides under reflux.
Major Products
Depending on the reactions and conditions, major products include:
Quinone derivatives from oxidation.
Reduced thiazole derivatives from reduction.
Amino-substituted chromenones from nucleophilic substitution.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the thiazole moiety, including 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, exhibit notable anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- Breast Cancer (MCF-7) : Studies have demonstrated that thiazole derivatives can induce apoptosis in MCF-7 cells, with mechanisms involving caspase activation .
- Lung Carcinoma (A549) : Similar anticancer effects were observed in A549 cell lines, where compounds with methoxy substitutions displayed IC50 values indicating strong cytotoxic activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Inhibition : Research has highlighted the potential of thiazole derivatives to inhibit Gram-positive bacteria. The presence of halogen substitutions on the phenyl ring enhances antibacterial activity .
- Fungal Activity : The compound has shown antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of the compound showed significant inhibition against MCF-7 and A549 cells, suggesting a promising avenue for cancer treatment .
- Review on Antimicrobial Properties : A comprehensive review highlighted various thiazole derivatives' antibacterial and antifungal activities, emphasizing the importance of structural modifications for enhanced efficacy .
Mechanism of Action
The mechanism by which 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one exerts its effects involves:
Molecular Targets
Interacting with specific enzymes and receptors in the body.
Pathways Involved
Modulating signal transduction pathways, influencing gene expression, and interfering with cellular metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Thiazole Modifications : Substitutions like 5-methyl () or oxadiazole () on the thiazole ring influence target binding and metabolic stability.
- Polarity and Activity: Non-polar substituents (e.g., methoxy) retain inhibitory activity in carcinogenesis models, while polar groups (e.g., hydroxyl) diminish efficacy .
Antimicrobial Activity :
- The target compound exhibits broad-spectrum activity against Candida albicans and Aspergillus niger, comparable to fluconazole .
- In contrast, 8-methoxy derivatives (e.g., 3j in ) show superior activity against Gram-negative bacteria (E. coli, P. aeruginosa) due to enhanced interactions with bacterial tRNA methyltransferase .
Anticancer Potential :
- Tropinone-derived analogues (e.g., 3g in ) with bicyclic substituents demonstrate tyrosinase inhibition, a mechanism absent in the target compound .
- Hybrids with oxadiazole-thiazole moieties () exhibit improved docking scores in cancer-related enzymes, suggesting structural versatility for oncology applications .
Physicochemical and Crystallographic Properties
- Solubility : The 7-methoxy group increases logP values compared to hydroxylated coumarins, favoring blood-brain barrier penetration .
- Crystal Packing : Derivatives like 3j () crystallize in orthorhombic systems (space group Pna2₁), stabilized by hydrogen bonds (N–H···O, C–H···π), which may influence stability and formulation .
Structure-Activity Relationships (SAR)
Methoxy Substitution : 7-Methoxy enhances antifungal activity, while 8-methoxy favors antibacterial effects .
Thiazole Modifications: Phenylamino groups improve target specificity, whereas methyl or oxadiazole substituents alter potency and selectivity .
Polarity Balance : Low-polarity derivatives (e.g., methoxy, methyl) outperform polar analogues (hydroxyl, carboxy) in bioavailability and tissue penetration .
Biological Activity
7-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, a compound belonging to the class of chromenone derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.365 g/mol. The compound features a chromenone core linked to a thiazole moiety via a phenylamino group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.365 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 550.3 ± 52.0 °C at 760 mmHg |
| Flash Point | 286.6 ± 30.7 °C |
| LogP | 4.14 |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The compound has shown selective inhibitory effects against tumor-associated enzymes such as carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. In vitro studies have demonstrated high nanomolar range inhibition, suggesting potential as an antitumor agent .
- Antimicrobial Properties : Derivatives of thiazole compounds, similar to this chromenone derivative, exhibit significant antimicrobial activities against various pathogens, including bacteria and fungi . The presence of electron-donating groups in the structure enhances these activities.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cancer cell lines (e.g., Jurkat and HT-29). Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and thiazole moiety can significantly impact cytotoxic potency .
Antitumor Studies
In a study exploring the efficacy of various coumarin derivatives, including those with thiazole substitutions, it was found that compounds with similar structures displayed promising anticancer activities with IC50 values comparable to standard chemotherapeutics like doxorubicin . Specifically, compounds featuring a thiazole ring were noted for their enhanced interaction with cancer cell proteins through hydrophobic contacts.
Antimicrobial Activity
A series of thiazole-based compounds were synthesized and tested for their antimicrobial properties. Compounds similar to this compound demonstrated potent activity against Gram-positive bacteria and fungi . These findings underscore the potential of this compound in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic protocols for preparing 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one?
A two-component synthesis is widely used, involving the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol (1:1 molar ratio). The reaction proceeds under reflux, yielding thiazole-coupled coumarin derivatives. Characterization typically includes UV-vis, FTIR, / NMR, and mass spectroscopy. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna2, , ) confirms the structure .
Q. How is the structural integrity of this compound validated experimentally?
Combined spectroscopic and crystallographic methods are essential. For example:
- NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Single-crystal X-ray diffraction reveals planarity of the thiazole ring (max. deviation: 0.010–0.002 Å) and dihedral angles between the chromene and phenyl rings (7.71°–32.50°) .
Q. What spectroscopic techniques are critical for characterizing its derivatives?
- UV-vis : Absorption bands at 270–320 nm () and 350–400 nm () indicate conjugation.
- FTIR : Stretching vibrations for C=O (1670–1700 cm) and C–O–C (1250–1270 cm).
- Mass spectrometry : Molecular ion peaks ([M] at m/z 363–369) confirm molecular weight .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
The crystal structure forms a 2D infinite network via O–H⋯O, N–H⋯O, and C–H⋯O interactions. For example:
Q. What methodologies resolve contradictions in crystallographic data for structurally similar analogs?
- Multi-scan absorption correction (e.g., SADABS) minimizes errors in diffraction data.
- Constrained refinement (SHELXTL) optimizes H-atom positions.
- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to identify polymorphic variations .
Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO) at the 8-position to enhance electrophilicity (see 8-nitro analogs in PubChem data).
- Crystallographic docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets, guided by solvent-accessible surface area (SAS) maps .
Q. What experimental designs mitigate low yields in multi-step syntheses of thiazole-coumarin hybrids?
- Optimize Lewis acid catalysts (e.g., FeCl) for cyclization steps.
- Employ high-throughput screening (HTS) to identify ideal solvent systems (e.g., THF/EtOH mixtures) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
